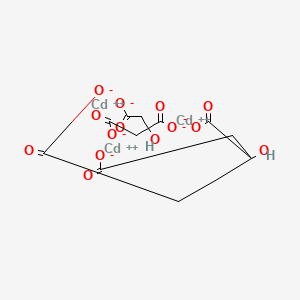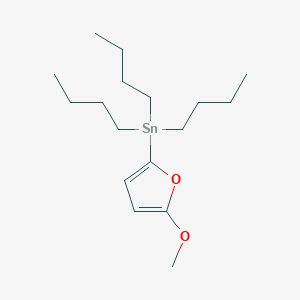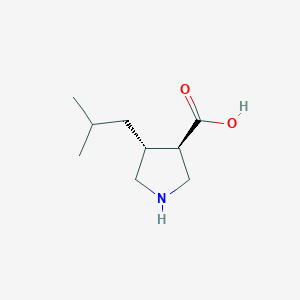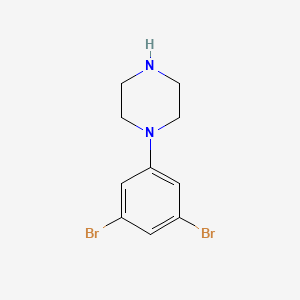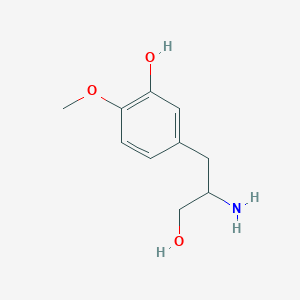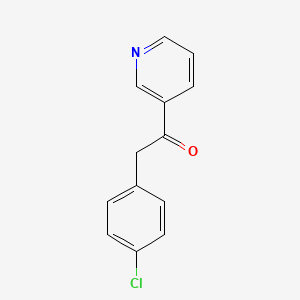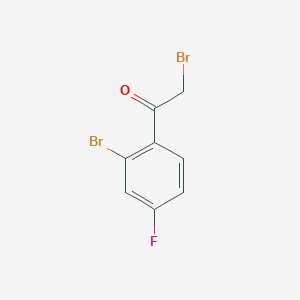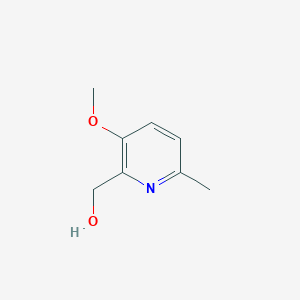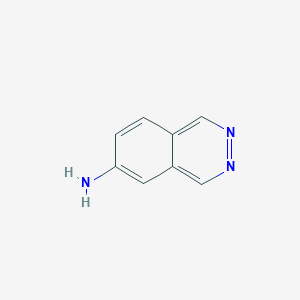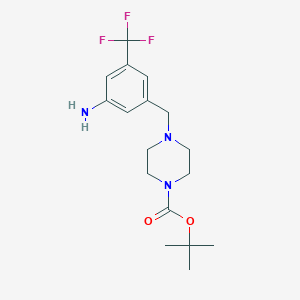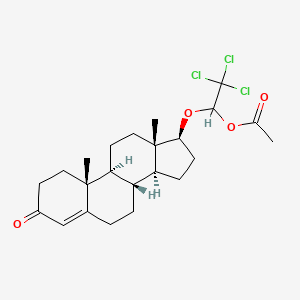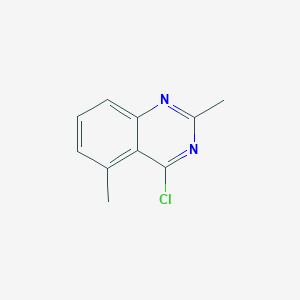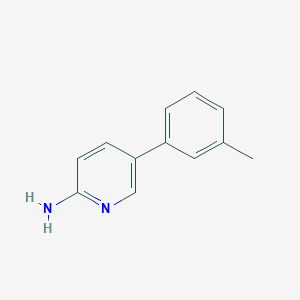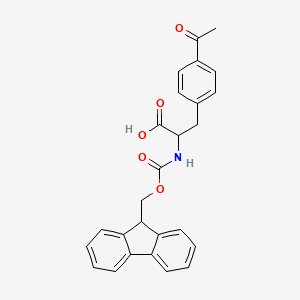
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Creation of Peptide Hydrogel Scaffolds for 3D Cell Culture
Specific Scientific Field
Biomedical Research, specifically Regenerative Medicine and 3D Cell Culture .
Comprehensive and Detailed Summary of the Application
Fmoc-4-acetyl-L-phenylalanine is used in the creation of peptide hydrogel scaffolds for 3D cell culture . These scaffolds are used for the culture of various cells, including mesenchymal stem cells, normal endothelial cells, and tumor cell lines .
Detailed Description of the Methods of Application or Experimental Procedures
The peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures . The structures were characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR, and fluorimetry . Mechanical behaviors such as thixotropy and temperature-sensitivity were investigated by oscillatory rheology .
Thorough Summary of the Results or Outcomes Obtained
The results confirmed that the β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies . Fmoc-4-acetyl-L-phenylalanine self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel . Notably, the hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Use in Chemical Synthesis
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Fmoc-4-acetyl-L-phenylalanine is a derivative of phenylalanine, an amino acid. It is used in chemical synthesis, particularly in the creation of complex organic molecules .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Generally, Fmoc-4-acetyl-L-phenylalanine would be used as a building block in the synthesis of larger molecules .
Thorough Summary of the Results or Outcomes Obtained
The outcomes obtained can also vary widely depending on the specific synthesis being performed. In general, the use of Fmoc-4-acetyl-L-phenylalanine in chemical synthesis can enable the creation of complex organic molecules with a wide range of potential applications .
Peptide Hydrogel Formation
Specific Scientific Field
Material Science, specifically Nanotechnology .
Comprehensive and Detailed Summary of the Application
Fmoc-4-acetyl-L-phenylalanine is used in the synthesis of peptide hydrogels . These hydrogels have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
Detailed Description of the Methods of Application or Experimental Procedures
The peptide hydrogels were prepared by the pH-titration method . The structures were characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR and fluorimetry .
Thorough Summary of the Results or Outcomes Obtained
The results confirmed that the β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies . Fmoc-4-acetyl-L-phenylalanine self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel .
Eigenschaften
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



